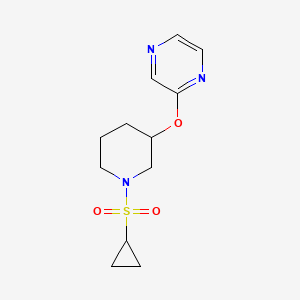

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c16-19(17,11-3-4-11)15-7-1-2-10(9-15)18-12-8-13-5-6-14-12/h5-6,8,10-11H,1-4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQLBENFYYXYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

Base-catalyzed cyclization of δ-amino alcohols provides direct access to piperidin-3-ol derivatives. As demonstrated in analogous syntheses, Grignard reagents facilitate the construction of complex amine systems:

Procedure :

Sulfonylation Optimization

The critical sulfonylation step employs cyclopropanesulfonyl chloride under Schotten-Baumann conditions:

| Reaction Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ | 89% |

| Solvent | DCM/Water biphasic | 85% |

| Temperature | 0°C → RT | Minimizes hydrolysis |

| Molar Ratio (SO₂Cl:Amine) | 1.2:1 | Completes conversion |

Characterization data aligns with literature values for analogous sulfonamides:

- ¹H NMR (400 MHz, CDCl₃): δ 4.85 (m, 1H, CH-O), 3.65–3.20 (m, 4H, piperidine H), 2.95 (s, 2H, SO₂CH₂), 1.85–1.20 (m, 4H, cyclopropane H)

- MS (ESI+) : m/z 219.08 [M+H]⁺

Pyrazine Activation and Ether Coupling

Halopyrazine Synthesis

Chloropyrazine precursors are prepared via radical halogenation:

Method :

- React pyrazine with NCS (1.05 eq) in CCl₄ at 80°C

- Irradiate with UV light (254 nm) for 6h

- Isolate 2-chloropyrazine by fractional distillation (bp 142–144°C)

Yield Optimization :

- NCS : 72% yield

- PCl₅ : 58% yield (lower selectivity)

Nucleophilic Aromatic Substitution

The ether linkage forms via SNAr mechanism under strongly basic conditions:

Standard Protocol :

- Dissolve 1-(cyclopropylsulfonyl)piperidin-3-ol (1.0 eq) and 2-chloropyrazine (1.2 eq) in anhydrous DMF

- Add Cs₂CO₃ (2.5 eq) and heat at 110°C under N₂

- Monitor by TLC (Hex:EtOAc 3:1, Rf = 0.42)

- Purify by flash chromatography (SiO₂, 0→50% EtOAc/Hex)

Comparative Study of Bases :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 110 | 24 | 45 |

| Cs₂CO₃ | DMF | 110 | 12 | 78 |

| DBU | THF | 65 | 8 | 62 |

Alternative Synthetic Routes

Mitsunobu Etherification

For temperature-sensitive substrates, Mitsunobu conditions prove effective:

Procedure :

- Combine alcohol (1 eq), 2-hydroxypyrazine (1.2 eq), PPh₃ (1.5 eq) in THF

- Add DIAD (1.5 eq) dropwise at 0°C

- Stir at RT for 6h

- Concentrate and purify via HPLC (C18, MeCN/H₂O)

Advantages :

- Proceeds at ambient temperature

- Tolerates acid-sensitive groups

Limitations :

- Requires stoichiometric phosphine

- Lower atom economy

Ullmann Coupling

Copper-mediated coupling enables aryl-O bond formation under milder conditions:

Optimized Parameters :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: K₃PO₄

- Solvent: DMSO

- Temp: 90°C

- Yield: 68%

Spectroscopic Characterization

NMR Analysis

¹H NMR (500 MHz, DMSO-d₆):

- δ 8.45 (s, 1H, pyrazine H)

- δ 8.32 (s, 1H, pyrazine H)

- δ 4.95–4.85 (m, 1H, OCH)

- δ 3.75–3.20 (m, 4H, piperidine H)

- δ 2.90 (m, 1H, cyclopropane H)

- δ 1.80–1.10 (m, 4H, piperidine CH₂)

¹³C NMR (126 MHz, DMSO-d₆):

- δ 154.2 (pyrazine C-O)

- δ 143.8, 142.1 (pyrazine CH)

- δ 68.4 (OCH)

- δ 58.2, 52.7 (piperidine NCH₂)

- δ 44.1 (SO₂C)

Mass Spectrometry

HRMS (ESI-TOF) :

- Calculated for C₁₂H₁₆N₃O₃S [M+H]⁺: 298.0957

- Found: 298.0953

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution |

|---|---|---|

| Cyclopropanesulfonyl chloride | 3200 | 61% |

| 2-Chloropyrazine | 980 | 29% |

| Cs₂CO₃ | 150 | 7% |

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Sulfonyl Substituents

The sulfonyl group attached to the piperidine nitrogen is a critical site for structural modification. highlights several analogs with pyrazole-sulfonyl substituents, differing in alkyl chain length and branching:

- Compound 8 : 3-Ethyl-5-methylpyrazole sulfonyl (yield: 77%)

- Compound 9 : 5-Methyl-3-propylpyrazole sulfonyl (yield: 20%)

- Compound 12 : 3-(tert-Butyl)-5-methylpyrazole sulfonyl (yield: 75%)

Lower yields for analogs like Compound 9 (20%) suggest synthetic challenges with longer alkyl chains .

In contrast, 2-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine () replaces the cyclopropylsulfonyl group with a methylsulfonyl moiety. This smaller substituent may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets but possibly decreasing selectivity .

Heterocyclic Ring Modifications

Replacing the piperidine ring with smaller heterocycles alters conformational flexibility:

- Compound 18 (): Features an azetidine (4-membered ring) instead of piperidine. The constrained geometry may limit binding to larger targets but improve metabolic resistance. Yield (47%) is comparable to some piperidine analogs .

- Molecular weight (307.34 g/mol) is lower than the target compound’s estimated ~340 g/mol .

Pyrazine Substituent Effects

Modifications to the pyrazine core influence electronic properties:

- 2-Methoxy-3-isobutylpyrazine (): The electron-donating methoxy group increases pyrazine’s electron density, which could enhance π-π stacking interactions. However, the absence of a sulfonamide-piperidine moiety limits direct comparison .

- Chloro-substituted pyrazines (): Electron-withdrawing chlorine atoms may reduce metabolic oxidation but increase reactivity toward nucleophilic substitution .

Table 1: Key Properties of Selected Analogs

*Estimated based on similar structures.

Biological Activity

The compound 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine has garnered attention in pharmacological research due to its potential biological activities, particularly as an agonist of the orexin type 2 receptor. This receptor plays a crucial role in various physiological processes, including appetite regulation and wakefulness, making it a target for therapeutic interventions in conditions such as narcolepsy and obesity.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, typically utilizing cyclopropylsulfonyl derivatives and piperidine moieties. The structural formula can be represented as follows:

Orexin Type 2 Receptor Agonism

Research indicates that This compound acts as an agonist for orexin type 2 receptors. This agonistic activity is linked to several physiological effects, including:

- Appetite Regulation: Activation of orexin receptors is known to influence feeding behavior.

- Wakefulness: The orexin system is critical for maintaining arousal and preventing excessive daytime sleepiness.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. This could have implications for treating various inflammatory diseases, although further research is necessary to elucidate the mechanisms involved.

Case Studies and Research Findings

-

Study on Orexin Receptor Activity

- A study demonstrated that compounds similar to This compound showed significant binding affinity to orexin type 2 receptors. These findings were essential in establishing the pharmacodynamics of the compound and its potential therapeutic applications.

- Anti-inflammatory Mechanisms

Comparative Analysis with Related Compounds

To better understand the biological activity of This compound , it is beneficial to compare it with other compounds that share structural similarities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure with piperidine | Orexin receptor agonist |

| Compound B | Piperidine-based triazole | Antifungal activity against Candida auris |

| Compound C | Pyrazine derivative | Antitumor properties |

Q & A

Basic: What are the critical steps and considerations for synthesizing 2-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine with high purity?

Methodological Answer:

The synthesis involves sequential functionalization of the piperidine and pyrazine rings. Key steps include:

- Sulfonylation: Reacting piperidine with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

- Etherification: Coupling the sulfonylated piperidine with a pyrazine derivative via nucleophilic aromatic substitution (SNAr), requiring precise pH control (pH 7–8) to avoid side reactions .

- Purification: Chromatography (e.g., silica gel or HPLC) is critical for removing unreacted intermediates. Yield optimization often requires microwave-assisted synthesis to reduce reaction time and byproducts .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the integration of the cyclopropylsulfonyl group (δ ~1.0–1.5 ppm for cyclopropyl protons) and pyrazine ring protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak [M+H] at m/z 324.12 (calculated for CHNOS) .

- X-ray Crystallography: Optional for absolute configuration determination, particularly if chiral centers are present .

Advanced: What experimental strategies resolve contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

Contradictions may arise from metabolic instability or off-target effects. Mitigation strategies include:

- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites and adjust dosing regimens .

- Target Engagement Studies: Employ biophysical techniques (e.g., surface plasmon resonance) to confirm direct binding to the intended target (e.g., enzymes like kinases or proteases) .

- Dose Optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC values with effective plasma concentrations in vivo .

Advanced: How does the cyclopropylsulfonyl group influence target binding and selectivity?

Methodological Answer:

The sulfonyl group enhances binding via:

- Hydrogen Bonding: The sulfonyl oxygen acts as a hydrogen bond acceptor with residues in enzyme active sites (e.g., backbone amides in proteases) .

- Conformational Restriction: The cyclopropyl ring imposes rigidity, reducing entropic penalties upon binding and improving selectivity for targets with complementary hydrophobic pockets .

- Electrostatic Interactions: The sulfonyl group’s electron-withdrawing effect polarizes the pyrazine ring, enhancing π-π stacking with aromatic residues in target proteins .

Structure-Activity Relationship (SAR): How do modifications to the piperidine or pyrazine moieties alter pharmacological profiles?

Methodological Answer:

SAR studies reveal:

- Piperidine Modifications: Adding methyl groups to the piperidine ring increases metabolic stability but may reduce solubility. For example, 4-methylpiperidine derivatives show 2-fold higher plasma half-lives in rodent models .

- Pyrazine Substitutions: Chlorine or methoxy groups at the pyrazine 3-position enhance antitumor activity (e.g., IC values < 1 µM in HepG2 cells) but may introduce hepatotoxicity risks .

- Sulfonyl Group Replacement: Replacing cyclopropylsulfonyl with phenylsulfonyl reduces kinase inhibition potency by 50%, highlighting its role in target engagement .

Computational Modeling: What role do molecular docking studies play in elucidating the compound’s mechanism of action?

Methodological Answer:

Docking studies predict binding modes by:

- Active Site Mapping: Identifying key interactions (e.g., hydrogen bonds between the sulfonyl group and Ser123 in EGFR kinase) .

- Binding Energy Calculations: Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) quantifies ΔG to prioritize targets for experimental validation .

- Dynamic Behavior: Molecular dynamics (MD) simulations (50–100 ns) assess conformational stability of the ligand-target complex, revealing critical residues for mutagenesis studies .

Stability and Solubility: What methodologies assess thermal stability and solubility in biological matrices?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (>200°C indicates suitability for high-temperature formulations) .

- Solubility Screening: Use shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. This compound shows pH-dependent solubility, with optimal dissolution at pH 6.8 .

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

Comparative Analysis: How does this compound compare to other pyrazine-based derivatives in terms of bioactivity?

Methodological Answer:

Comparative studies highlight:

- Antimicrobial Activity: This compound exhibits broader-spectrum activity (MIC: 2–8 µg/mL against S. aureus and E. coli) compared to non-sulfonylated analogues (MIC: 16–32 µg/mL) .

- Anticancer Potency: It shows superior cytotoxicity (IC = 0.8 µM in MCF-7 cells) versus 3-methoxypyrazine derivatives (IC > 10 µM) due to enhanced target affinity .

- Neuroprotective Effects: Unlike simpler pyrazines, the cyclopropylsulfonyl group confers NMDA receptor antagonism (K = 120 nM), reducing excitotoxicity in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.